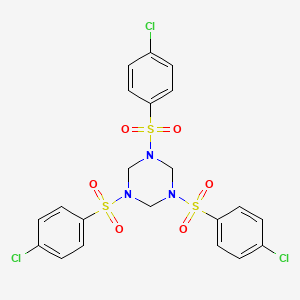
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of three 4-chlorobenzene-1-sulfonyl groups attached to a 1,3,5-triazinane core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane typically involves the reaction of cyanuric chloride with 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms on the cyanuric chloride with the 4-chlorobenzenesulfonyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazines, while oxidation and reduction can yield different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Used in the production of specialty chemicals and materials. It is also used as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. The sulfonyl groups play a crucial role in these interactions, as they can form strong bonds with the active sites of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Tris(4-methylbenzene-1-sulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(4-nitrobenzene-1-sulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(4-fluorobenzene-1-sulfonyl)-1,3,5-triazinane
Uniqueness
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane is unique due to the presence of the 4-chlorobenzene-1-sulfonyl groups, which impart specific chemical and biological properties. The chlorine atoms enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
52082-69-6 |
|---|---|
Molekularformel |
C21H18Cl3N3O6S3 |
Molekulargewicht |
610.9 g/mol |
IUPAC-Name |
1,3,5-tris[(4-chlorophenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C21H18Cl3N3O6S3/c22-16-1-7-19(8-2-16)34(28,29)25-13-26(35(30,31)20-9-3-17(23)4-10-20)15-27(14-25)36(32,33)21-11-5-18(24)6-12-21/h1-12H,13-15H2 |
InChI-Schlüssel |
ZHNDMNIHPDGRHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CN(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


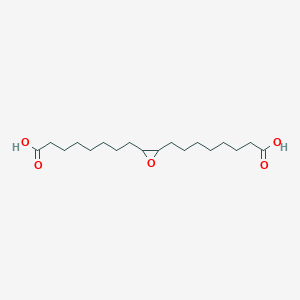
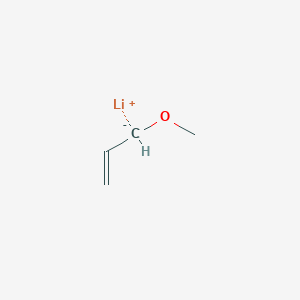
![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)
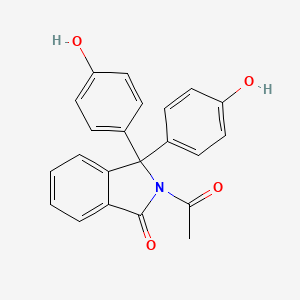

![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)
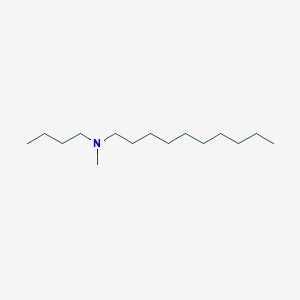
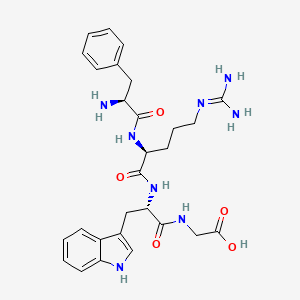

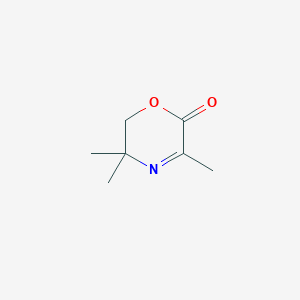
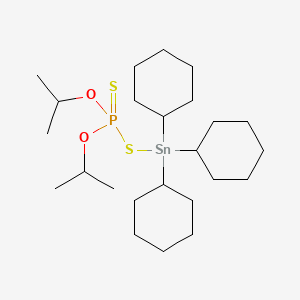
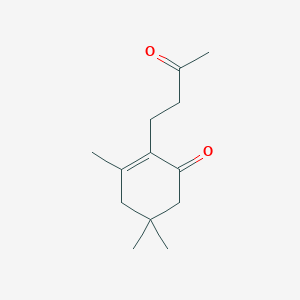
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
